5-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, chlorophenyl, and hydroxypropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-methylbenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with 2-hydroxypropylamine under controlled conditions to form the final product. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial reactors and continuous flow systems. Catalysts and advanced purification techniques such as recrystallization and chromatography may be employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 5-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various conditions.
Industry
In industry, the compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific mechanical or chemical characteristics.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-5-(4-bromophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione
- (4Z)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione
Uniqueness
Compared to similar compounds, 5-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C21H20ClNO4 |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H20ClNO4/c1-12-3-5-15(6-4-12)19(25)17-18(14-7-9-16(22)10-8-14)23(11-13(2)24)21(27)20(17)26/h3-10,13,18,24-25H,11H2,1-2H3/b19-17- |
InChI Key |
CDKSOQRRAGAUCS-ZPHPHTNESA-N |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)Cl)O |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)Cl)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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